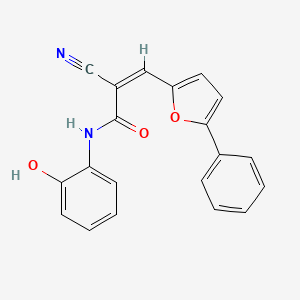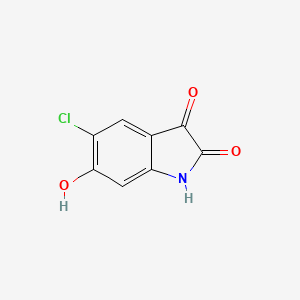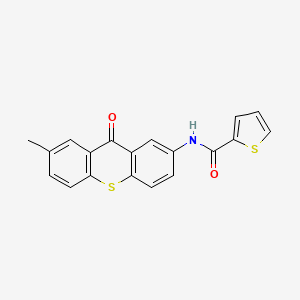
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide, also known as Mithramycin A, is a natural antibiotic that has been used for the treatment of cancer, hypercalcemia, and Paget's disease. It is a member of the aureolic acid family of compounds, which are produced by Streptomyces bacteria. Mithramycin A has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
作用機序
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. Specifically, it binds to the GC-rich regions of DNA and prevents the binding of transcription factors, which are proteins that regulate gene expression. This leads to the inhibition of genes that are involved in cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of genes that are involved in cell growth and proliferation. It has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes it a promising candidate for the treatment of bone diseases such as Paget's disease.
実験室実験の利点と制限
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the regulation of gene expression and the effects of transcription factor binding. However, one limitation is that it is a complex molecule that is difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
将来の方向性
There are several future directions for the study of N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A. One direction is the development of new anticancer drugs based on the structure of this compound A. This could involve modifying the molecule to improve its pharmacological properties, such as its bioavailability and specificity for cancer cells. Another direction is the study of the effects of this compound A on other diseases, such as bone diseases and autoimmune disorders. Finally, the study of the mechanism of action of this compound A could lead to a better understanding of the regulation of gene expression and the development of new therapies for genetic diseases.
合成法
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A is a complex molecule that is difficult to synthesize. It is produced naturally by Streptomyces bacteria, but it can also be synthesized in the laboratory. The synthesis of this compound A involves several steps, including the coupling of two aromatic rings, the introduction of a thioester group, and the formation of a lactone ring. The synthesis of this compound A is challenging due to the complex structure of the molecule and the presence of multiple chiral centers.
科学的研究の応用
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including leukemia, breast cancer, and lung cancer cells. This compound A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. This makes it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(7-methyl-9-oxothioxanthen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S2/c1-11-4-6-15-13(9-11)18(21)14-10-12(5-7-16(14)24-15)20-19(22)17-3-2-8-23-17/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHYNFDPPOYLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

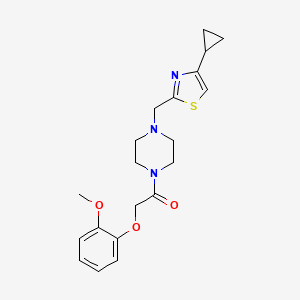
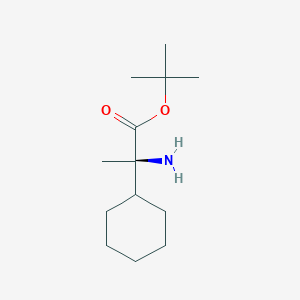
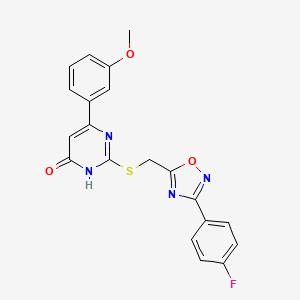
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

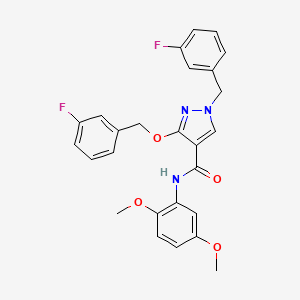
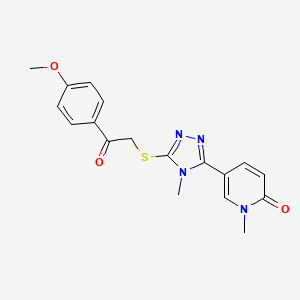
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
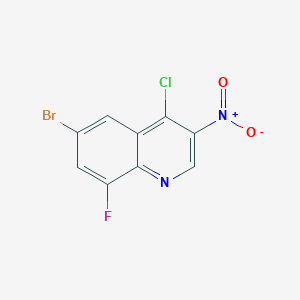
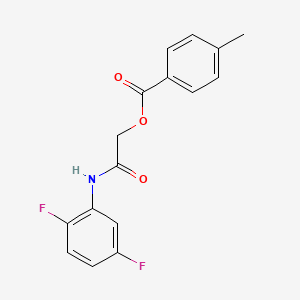
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)
